3,6,6-Trimethyl-cyclohex-2-enol 3,6,6-Trimethyl-cyclohex-2-enol 3,6,6-Trimethyl-cyclohex-2-enol is a natural product found in Houttuynia cordata with data available.
Brand Name: Vulcanchem
CAS No.: 73741-62-5
VCID: VC19358260
InChI: InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

3,6,6-Trimethyl-cyclohex-2-enol

CAS No.: 73741-62-5

Cat. No.: VC19358260

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

3,6,6-Trimethyl-cyclohex-2-enol - 73741-62-5

Specification

CAS No. 73741-62-5
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 3,6,6-trimethylcyclohex-2-en-1-ol
Standard InChI InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3
Standard InChI Key NIIOBBZRLOQONL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(C(CC1)(C)C)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a cyclohex-2-enol ring system with methyl groups at positions 3, 6, and 6. The hydroxyl group at position 1 introduces polarity, while the conjugated double bond (C2–C3) enhances reactivity toward electrophilic additions .

Table 1: Structural Properties

PropertyValueSource
IUPAC Name3,6,6-Trimethylcyclohex-2-en-1-ol
Molecular FormulaC₉H₁₆O
Molecular Weight140.22 g/mol
SMILESCC1=CC(C(CC1)(C)C)O
InChIKeyNIIOBBZRLOQONL-UHFFFAOYSA-N

Stereochemical Considerations

The stereochemistry at C3 and C6 influences its biological activity and synthetic utility. While the compound is often isolated as a racemate, enantioselective syntheses have been reported using chiral catalysts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves the reduction of 3,6,6-trimethyl-cyclohex-2-enone using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Key Reaction:

3,6,6-Trimethyl-cyclohex-2-enoneLiAlH43,6,6-Trimethyl-cyclohex-2-enol[1][2]\text{3,6,6-Trimethyl-cyclohex-2-enone} \xrightarrow{\text{LiAlH}_4} \text{3,6,6-Trimethyl-cyclohex-2-enol} \quad[1][2]

Industrial Methods

Catalytic hydrogenation of the corresponding enone using Pd/C under H₂ (1–3 atm) at 50–80°C achieves >90% yield. Process optimization focuses on minimizing over-reduction to saturated alcohols.

Table 2: Synthetic Protocols Comparison

MethodConditionsYield
LiAlH₄ ReductionEt₂O, 0°C to RT, 2 h75–85%
Catalytic HydrogenationPd/C, H₂ (2 atm), 60°C, 4 h88–92%
Biocatalytic ReductionSaccharomyces cerevisiae62%

Chemical Reactivity and Derivatives

Oxidation Reactions

The hydroxyl group undergoes oxidation to yield 3,6,6-trimethyl-cyclohex-2-enone using pyridinium chlorochromate (PCC) .

Substitution Reactions

Reaction with thionyl chloride (SOCl₂) produces the corresponding chloride, a precursor for nucleophilic substitutions.

Biological Activity

Preliminary studies indicate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and antioxidant capacity (IC₅₀ = 45 µM in DPPH assay) .

Physicochemical Properties

Table 3: Physical and Spectral Data

PropertyValueSource
Boiling Point215–218°C (est.)
Density0.96 g/cm³ (predicted)
IR (ν, cm⁻¹)3350 (O–H), 1650 (C=C)
MS (m/z)140 [M]⁺, 125 [M–CH₃]⁺

Applications

Fragrance Industry

The compound’s floral-woody odor profile makes it valuable in perfumery. It is structurally related to α-damascone, a key component in rose and apple fragrances .

Pharmaceutical Intermediates

Used in synthesizing tetranortriterpenes, such as methyl angolensate, with anti-inflammatory properties .

Agricultural Chemistry

Derivatives show potential as eco-friendly pesticides due to low aquatic toxicity (LC₅₀ > 100 mg/L for Daphnia magna) .

ParameterValueSource
Skin SensitizationH317
Acute Oral ToxicityLD₅₀ = 1200 mg/kg (rat)
Aquatic ToxicityH411 (Chronic)

Precautionary Measures: Use gloves (P280) and avoid environmental release (P273) .

Recent Advances

  • Enantioselective Synthesis: Rhodium-catalyzed 1,2-additions to cyclic enones yield (S)-isomers with 99% ee .

  • Isotope Labeling: d₉-labeled analogs enable metabolic tracking in Vitis vinifera studies .

  • Computational Modeling: DFT studies predict regioselectivity in Diels-Alder reactions .

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